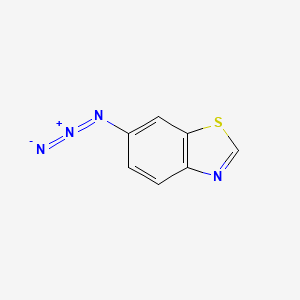

6-Azido-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

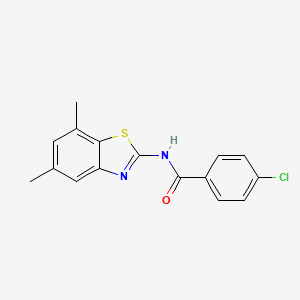

6-Azido-1,3-benzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

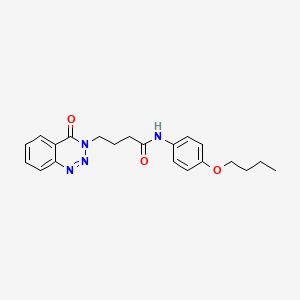

The synthesis of this compound involves various synthetic pathways. For instance, a novel azo ligand, 6-hydroxy-4 methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile [HL] was synthesized by the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine and coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .Scientific Research Applications

Antitumor Activity

Benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties, exhibiting selective growth inhibitory effects against human cancer cell lines. These compounds undergo metabolic oxidation, which plays a crucial role in their mode of action against cancer cells. The differential metabolism of these compounds by cancer cell lines underlies their selective profile of anticancer activity. For instance, 2-(4-amino-3-methylphenyl)-6-hydroxybenzothiazole, a major metabolite in sensitive cell lines, showcases the importance of metabolic transformation in the antitumor efficacy of benzothiazoles (Kashiyama et al., 1999).

Inhibitory Activity Against EGFR/HER2

Azole-hydrazone derivatives, including benzimidazole, benzoxazole, and benzothiazole series, have been synthesized and evaluated for their in vitro biological activity. These compounds exhibit dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), indicating their potential as anticancer agents. Notably, compounds have shown significant efficacy against human breast adenocarcinoma and hepatic adenocarcinoma cell lines (Labib et al., 2018).

Antimicrobial and Anticorrosion Applications

Benzothiazole derivatives have also been explored for their antimicrobial activity and potential as anticorrosion agents. Novel azo-linked benzimidazole, benzoxazole, and benzothiazole compounds have demonstrated good to moderate antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli. These findings suggest the versatility of benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Benzothiazole-triazole derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity, a therapeutic target for managing diabetes. These compounds have shown significant inhibitory activity, highlighting their potential in the development of antidiabetic treatments (Gong et al., 2017).

Anticancer and DNA Binding Studies

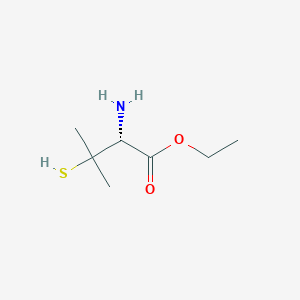

Benzothiazole derivatives tethering 1,2,3-triazole conjugates have been designed, synthesized, and evaluated for their anticancer properties and ability to bind DNA. These compounds exhibit significant anticancer activities against various cancer cell lines and show promising DNA binding characteristics, indicating their potential as novel anticancer therapies (Almehmadi et al., 2021).

Properties

IUPAC Name |

6-azido-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4S/c8-11-10-5-1-2-6-7(3-5)12-4-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUZGEQMYYZTFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)

![1-{[4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-thienylcarbonyl)piperazine](/img/structure/B2676269.png)

![3-butyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676271.png)

![2,5-Dioxaspiro[3.4]octan-6-ylmethanamine](/img/structure/B2676275.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2676276.png)

![3-allyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676277.png)

![2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B2676281.png)